1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Sulfonylation: Introduction of the thienylsulfonyl group using sulfonyl chloride derivatives under basic conditions.
Alkylation: Attachment of the piperidinylmethyl group through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[4,3-b]pyridine Derivatives: Other derivatives with different substituents on the pyrazolopyridine core.
Thienylsulfonyl Compounds: Compounds containing the thienylsulfonyl group with different core structures.
Piperidinylmethyl Compounds: Compounds with the piperidinylmethyl group attached to various cores.
Uniqueness
1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
651024-66-7 |
---|---|
Molecular Formula |
C16H18N4O2S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C16H18N4O2S2/c21-24(22,14-6-3-9-23-14)16-15-13(5-2-8-18-15)20(19-16)11-12-4-1-7-17-10-12/h2-3,5-6,8-9,12,17H,1,4,7,10-11H2 |
InChI Key |
QCGOGAZXFFWJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C3=C(C(=N2)S(=O)(=O)C4=CC=CS4)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.